

Spectroscopic Profile of Rubraxanthone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rubraxanthone**, a xanthone derivative isolated from plants of the Guttiferae family. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and analytical sciences. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols utilized for their acquisition, and includes a workflow for the general process of natural product characterization.

Spectroscopic Data

The structural elucidation of **Rubraxanthone** has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, providing a detailed map of the molecule's chemical environment.

Table 1: 1H NMR Spectroscopic Data for Rubraxanthone (500 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|----------------------------|--------------|------------------------------|
| 4 | 6.72 | s | - |
| 5 | 6.21 | d | 2.0 |
| 7 | 6.11 | d | 2.0 |
| 1-OH | 13.52 | S | - |
| 2-OCH₃ | 3.40 | S | - |
| 1' | 4.07 | d | 7.0 |
| 2' | 5.20 | t | 7.0 |
| 4' | 1.98 | t | 7.0 |
| 5' | 2.05 | t | 7.0 |
| 6' | 5.01 | t | 7.0 |
| 3'-CH₃ | 1.81 | S | - |
| 7'-CH₃ | 1.55 | s | - |
| 8' | 1.52 | s | - |

s: singlet, d: doublet, t: triplet

Table 2: 13C NMR Spectroscopic Data for Rubraxanthone (125 MHz, CDCl₃)



| Position | Chemical Shift (δ, ppm) |
|-------------|-------------------------|
| 1 | 161.5 |
| 2 | 102.5 |
| 3 | 163.5 |
| 4 | 92.1 |
| 4a | 155.8 |
| 5 | 96.8 |
| 5a | 154.8 |
| 6 | 164.7 |
| 7 | 143.8 |
| 8 | 137.5 |
| 8a | 111.0 |
| 9 | 181.9 |
| 9a | 103.5 |
| 10a | 108.5 |
| 2-OCH₃ | 62.0 |
| 1' | 21.4 |
| 2' | 121.9 |
| 3' | 132.0 |
| 4' | 39.7 |
| 5' | 26.5 |
| 6' | 123.8 |
| 7' | 131.5 |
| 3'-CH₃ | 16.3 |
| | |



| 7'-CH₃ | 17.6 |
|--------|------|
| 8' | 25.6 |

Table 3: HMBC Correlations for Rubraxanthone[1]

| Proton | Correlated Carbons (Position) |
|-----------------------------|---|
| Η-4 (δ 6.72) | C-2, C-3, C-4a, C-9a |
| Η-5 (δ 6.21) | C-6, C-7, C-5a, C-8a |
| Η-7 (δ 6.11) | C-5, C-6, C-8, C-8a |
| 2-OCH ₃ (δ 3.40) | C-2 |
| Η-1' (δ 4.07) | C-7, C-8, C-8a, C-2', C-3' |
| Η-2' (δ 5.20) | C-4', C-3'-CH₃ |
| Η-4' (δ 1.98) | C-2', C-3', C-5', C-6' |
| Η-5' (δ 2.05) | C-3', C-4', C-6', C-7' |
| Η-6' (δ 5.01) | C-5', C-7', C-7'-CH ₃ , C-8' |
| 3'-CH ₃ (δ 1.81) | C-2', C-3', C-4' |
| 7'-CH ₃ (δ 1.55) | C-6', C-7', C-8' |
| 8' (δ 1.52) | C-6', C-7', C-7'-CH ₃ |

Table 4: Mass Spectrometry Data for Rubraxanthone

| m/z | Interpretation |
|-----|---|
| 410 | [M]+ (Molecular Ion) |
| 341 | [M - C₅H∍] ⁺ (Loss of a prenyl unit) |
| 299 | [M - C ₈ H ₁₅] ⁺ (Loss of the geranyl side chain) |

Experimental Protocols



The spectroscopic data presented in this guide were obtained using standard analytical methodologies. While specific instrumental parameters can vary, the following provides a general overview of the protocols typically employed for the analysis of xanthones like **Rubraxanthone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **Rubraxanthone** are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.
- 1D NMR (¹H and ¹³C): Standard pulse sequences are used for acquiring proton and carbon-13 spectra. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in the molecule, and a relaxation delay that allows for full relaxation of the protons between scans. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct onebond correlations between protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecular structure and assigning quaternary carbons.
 The experiment is often optimized for a range of coupling constants (e.g., 5-10 Hz) to detect a wider range of correlations.

Mass Spectrometry (MS)

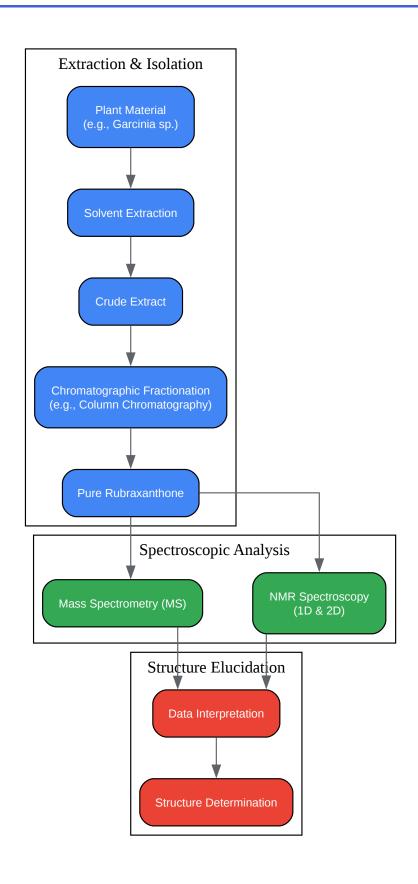


- Sample Introduction: The purified sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like xanthones. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.
 The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable clues about its structure.

Workflow Visualization

The process of identifying and characterizing a natural product like **Rubraxanthone** follows a systematic workflow. The diagram below illustrates the key stages, from the initial extraction to the final structure elucidation.





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Caption: General workflow for the isolation and structural elucidation of **Rubraxanthone**.







This guide provides a foundational understanding of the spectroscopic characteristics of **Rubraxanthone**. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and utilize the data presented here as a reference.

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